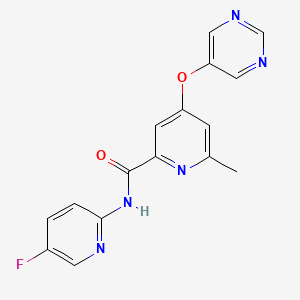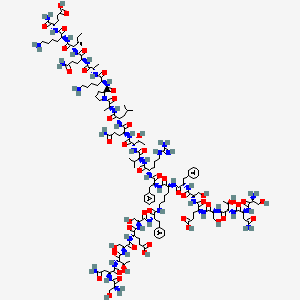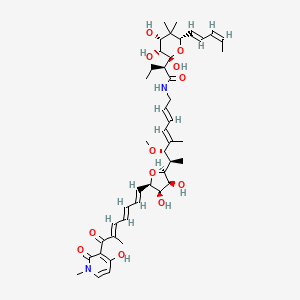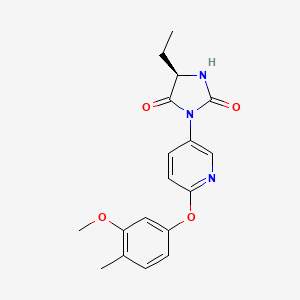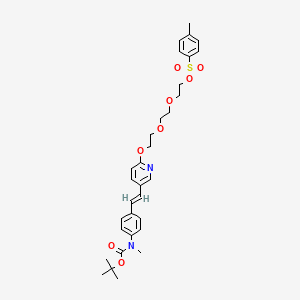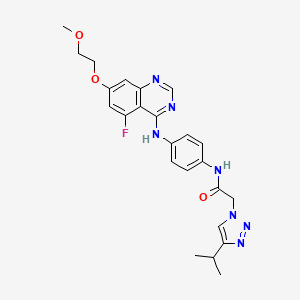
AZD3229
描述
AZD3229 是一种强效且选择性的小分子抑制剂,靶向 KIT 和血小板衍生生长因子受体 α (PDGFRα)。它已被开发用于治疗胃肠道间质瘤 (GIST),而这些肿瘤通常由 KIT 或 PDGFRα 基因的突变驱动 。 This compound 被设计为抑制 GIST 中观察到的多种原发性和伊马替尼耐药性继发性突变 .
作用机制
AZD3229 通过选择性抑制 KIT 和 PDGFRα 信号通路发挥作用。它与这些受体的 ATP 结合位点结合,阻止它们的激活和随后的下游信号传导 。 这种抑制导致 KIT 和 PDGFRα 的磷酸化减少,最终导致肿瘤细胞增殖和存活减少 。 该化合物对 KIT 的 ATP 结合突变和激活环 (A 环) 突变均有效 .
生化分析
Biochemical Properties
AZD3229 demonstrates single-digit nanomolar potency for KIT and PDGFR . It shows potent growth inhibition against a diverse panel of mutant KIT driven Ba/F3 cell lines . The compound interacts with the KIT receptor, a vital receptor tyrosine kinase, and inhibits its phosphorylation in an exposure-dependent manner .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It inhibits KIT-driven proliferation, which is a key factor in the growth of GIST . In engineered and GIST-derived cell lines, this compound is 15 to 60 times more potent than imatinib in inhibiting KIT primary mutations .
Molecular Mechanism
This compound exerts its effects at the molecular level through the inhibition of KIT and PDGFR . It binds to these receptors and inhibits their phosphorylation, thereby disrupting the signaling pathways they are involved in . This inhibition is exposure-dependent, and optimal efficacy is observed when >90% inhibition of KIT phosphorylation is sustained over the dosing interval .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound drives rapid and extensive decrease of KIT phosphorylation in an exposure-dependent manner . The level and duration of this compound-driven inhibition of phosphorylation of KIT varies depending on the mutation the model harbors .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . The compound demonstrates excellent activity in in vivo models of GIST . The specific threshold effects, as well as any toxic or adverse effects at high doses, are not mentioned in the available literature.
Transport and Distribution
It is known that the compound has good oral bioavailability and a half-life of approximately 2 hours in mice .
准备方法
化学反应分析
AZD3229 会发生各种化学反应,包括抑制 KIT 和 PDGFRα 信号通路。它是一种有效的泛 KIT 突变抑制剂,IC50 值为 223.3 nM 。 该化合物对多种 KIT 突变驱动的 Ba/F3 细胞系表现出有效的单一位数纳摩尔生长抑制 。 这些反应中常用的试剂和条件包括用于溶解的 DMSO 和用于体外研究的各种细胞系 。 这些反应形成的主要产物包括抑制磷酸化的 KIT 和 PDGFRα,从而导致肿瘤生长减少 .
科学研究应用
相似化合物的比较
属性
IUPAC Name |
N-[4-[[5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino]phenyl]-2-(4-propan-2-yltriazol-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN7O3/c1-15(2)21-12-32(31-30-21)13-22(33)28-16-4-6-17(7-5-16)29-24-23-19(25)10-18(35-9-8-34-3)11-20(23)26-14-27-24/h4-7,10-12,14-15H,8-9,13H2,1-3H3,(H,28,33)(H,26,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJOFQUXYAWOPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN(N=N1)CC(=O)NC2=CC=C(C=C2)NC3=NC=NC4=C3C(=CC(=C4)OCCOC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2248003-60-1 | |
| Record name | AZD-3229 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2248003601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-3229 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZGC48P3RV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



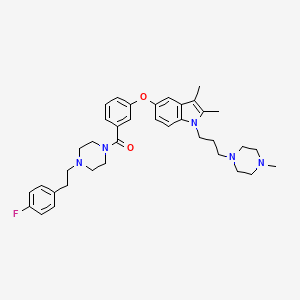
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]butanediamide](/img/structure/B605674.png)
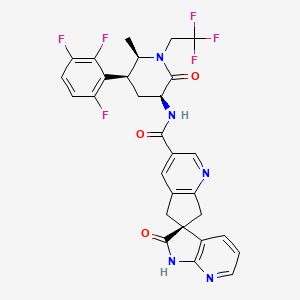
![methyl 3-[[1-[2-(4-fluoroanilino)pyrimidin-4-yl]pyrrolidin-3-yl]carbamoylamino]benzoate](/img/structure/B605682.png)
